molecular formula C27H24N2O4 B14070619 Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate

Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate

Cat. No.: B14070619
M. Wt: 440.5 g/mol
InChI Key: ZZQVGJRQPKSDCD-VWLOTQADSA-N
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Description

Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate is a derivative of L-tryptophan, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups that prevent unwanted reactions during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protective group in peptide chemistry, making this compound particularly valuable in the field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate typically involves the protection of the amino group of L-tryptophan with the Fmoc group. This is achieved by reacting L-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate involves the protection of the amino group of tryptophan, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate is unique due to its specific application in protecting the amino group of tryptophan during peptide synthesis. Its stability under basic conditions and ease of removal under acidic conditions make it particularly valuable in synthetic chemistry .

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C27H24N2O4/c1-32-26(30)25(14-17-15-28-24-13-7-6-8-18(17)24)29-27(31)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,29,31)/t25-/m0/s1

InChI Key

ZZQVGJRQPKSDCD-VWLOTQADSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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